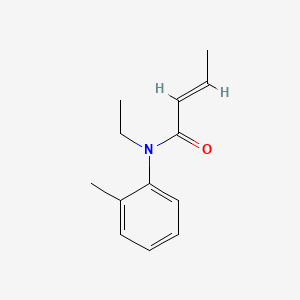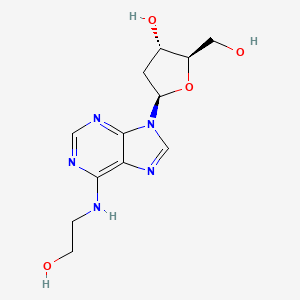
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 is a synthetic compound with the molecular formula C39H66D5ClO4 and a molecular weight of 644.46. It is a stable isotope-labeled compound, often used in scientific research for various analytical purposes .
Preparation Methods
The synthesis of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves multiple steps, typically starting with the esterification of linoleic acid and stearic acid with chloropropanediol. The deuterium labeling is introduced during the synthesis to create the d5 variant. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of similar compounds.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lipid-based drugs.
Mechanism of Action
The mechanism of action of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves its interaction with lipid metabolic pathways. The compound can be incorporated into lipid membranes, affecting their fluidity and function. It can also be metabolized by enzymes involved in fatty acid metabolism, leading to the formation of various metabolites that can be studied to understand lipid biochemistry .
Comparison with Similar Compounds
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 can be compared with other similar compounds such as:
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol: The non-deuterated version of the compound, which lacks the stable isotope labeling.
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d3: A variant with fewer deuterium atoms, used for different analytical purposes.
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d7: A variant with more deuterium atoms, providing different isotopic labeling for specific research needs.
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in studies requiring precise isotopic tracing.
Properties
CAS No. |
1246833-48-6 |
|---|---|
Molecular Formula |
C39H71ClO4 |
Molecular Weight |
644.5 g/mol |
IUPAC Name |
[1-chloro-1,1,2,3,3-pentadeuterio-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17-/i35D2,36D2,37D |
InChI Key |
FSIDKIWIEOGHHZ-OESFQQCJSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl |
Synonyms |
9,12-Octadecadienoic Acid 3-Chloro-2-[(1-oxooctadecyl)oxy]propyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate](/img/structure/B1146880.png)




